6-chloro-5-nitro-N,N-dipropylpyridin-2-amine
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Overview
Description
6-chloro-5-nitro-N,N-dipropylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorine atom at the 6th position, a nitro group at the 5th position, and two propyl groups attached to the nitrogen atom at the 2nd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-nitro-N,N-dipropylpyridin-2-amine typically involves the nitration of a chlorinated pyridine derivative followed by the introduction of propyl groups. One common method involves the nitration of 6-chloropyridine using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5th position. The resulting 6-chloro-5-nitropyridine is then subjected to a nucleophilic substitution reaction with dipropylamine under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The nitration and substitution reactions are optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
6-chloro-5-nitro-N,N-dipropylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products Formed
Reduction: 6-amino-5-nitro-N,N-dipropylpyridin-2-amine.
Substitution: 6-methoxy-5-nitro-N,N-dipropylpyridin-2-amine.
Scientific Research Applications
6-chloro-5-nitro-N,N-dipropylpyridin-2-amine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 6-chloro-5-nitro-N,N-dipropylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the propyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-5-nitropyridin-2-amine
- 6-chloro-5-nitro-N,N-dimethylpyridin-2-amine
- 6-chloro-5-nitro-N,N-diethylpyridin-2-amine
Uniqueness
6-chloro-5-nitro-N,N-dipropylpyridin-2-amine is unique due to the presence of two propyl groups, which influence its chemical reactivity and biological activity. Compared to its dimethyl and diethyl analogs, the dipropyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
6-chloro-5-nitro-N,N-dipropylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-3-7-14(8-4-2)10-6-5-9(15(16)17)11(12)13-10/h5-6H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXCHBXANJLJAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC(=C(C=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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